molecular formula C13H17N B1315622 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] CAS No. 4740-63-0

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]

Cat. No. B1315622
CAS RN: 4740-63-0
M. Wt: 187.28 g/mol
InChI Key: RCCSQDBNKNGWCP-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a unique spiroindoline molecule. It is also referred to as 1’,2’-DIHYDROSPIRO[CYCLOHEXANE-1,3’-INDOLE]-4-OL with a CAS number of 1176898-97-7 .


Synthesis Analysis

Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were easily prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . This method could be important for the total synthesis of natural products.


Molecular Structure Analysis

The molecular weight of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is 187.28 . The IUPAC name is spiro[cyclohexane-1,3’-indoline] and the InChI code is 1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 .


Physical And Chemical Properties Analysis

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a solid substance at room temperature . Its melting point is between 76-77 degrees Celsius .

Scientific Research Applications

Drug Design

Spiroindole and spirooxindole scaffolds, which are similar to SPIRO[CYCLOHEXANE-1,3’-INDOLINE], are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

Biological Targets

Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets . This makes them attractive synthetic targets in organic chemistry and drug discovery projects .

Synthetic Precursors

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .

Antimicrobial Activity

These compounds have a broad spectrum of biological properties, including antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antitumor Activity

Spiroindole and spirooxindole scaffolds have shown antitumor activity . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] could potentially be used in cancer treatment.

Antidiabetic Activity

These compounds also exhibit antidiabetic activity . This indicates a potential application of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] in the treatment of diabetes.

Anticonvulsant Activity

Spiroindole and spirooxindole scaffolds have demonstrated anticonvulsant activity . This suggests a potential use of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] in the treatment of convulsive disorders.

Antiviral Activity

These compounds have shown antiviral activities . This indicates a potential application of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] in the treatment of viral infections.

Safety and Hazards

When handling 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole], it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

Mechanism of Action

Target of Action

It displays a broad spectrum of biological activity, such as antimicrobial, anticancer, and anti-inflammatory activity . .

Mode of Action

It is known that the compound can switch between different isomeric states under various external factors, including light, temperature, ph, presence of metal ions, and mechanical stress . This property might play a role in its interaction with its targets and the resulting changes.

Biochemical Pathways

Given its broad spectrum of biological activity, it can be inferred that the compound likely interacts with multiple pathways, leading to downstream effects that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .

Pharmacokinetics

One study mentions that a compound with a similar structure shows pharmacokinetic properties in the treatment of a rodent malaria model . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] might also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

Given its broad spectrum of biological activity, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .

Action Environment

The action of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] can be influenced by various environmental factors. As a spirocyclic compound, it can switch between different isomeric states under various external factors, including light, temperature, pH, presence of metal ions, and mechanical stress . These factors might influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCSQDBNKNGWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540206
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]

CAS RN

4740-63-0
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to access spiro[cyclohexane-1,3'-indoline] derivatives?

A: Recent research highlights several efficient methods for synthesizing these compounds. One approach involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. [] This one-pot reaction provides good to high yields of spiro[cyclohexane-1,3’-indoline]-2,2’-diones. Another strategy utilizes a domino Diels-Alder reaction between pinacoles and dienophiles like 3-methyleneoxindolines or 2-arylideneindane-1,3-diones in an ionic liquid, [Bmim]Br. [] This method, mediated by acetic acid, efficiently constructs spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones.

Q2: How do Grignard reagents react with spiro[cyclohexane-1,3'-indole] derivatives?

A: Studies reveal that in the presence of copper(I) chloride, spiro[cyclohexane-1,3′-3H-indole] readily reacts with Grignard reagents like methylmagnesium iodide and phenylmagnesium bromide. [] This reaction results in the formation of 2′-substituted spiro[cyclohexane-1,3′-indolines] with excellent yields. Interestingly, using phenethylmagnesium bromide as the Grignard reagent leads to the formation of 2′-phenethyl, 2′-H, and 2′-benzyl (or 2′-p-xylyl) derivatives depending on the solvent used (toluene or p-xylene). []

Q3: Can tri(n-butyl)phosphine be used to synthesize spiro[cyclohexane-1,3'-indoline] derivatives?

A: Yes, tri(n-butyl)phosphine has proven to be an effective catalyst for synthesizing these compounds. Reacting isatylidene malononitriles and bis-chalcones in chloroform at 65 °C with tri(n-butyl)phosphine as a catalyst leads to functionalized spiro[cyclohexane-1,3'-indolines] with good yields and diastereoselectivity. [] Interestingly, using 3-(ethoxycarbonylmethylene)oxindoles instead of isatylidene malononitriles in this reaction results in a different regioselectivity. []

Q4: Can asymmetric synthesis be used to access enantioenriched spiro[cyclohexane-1,3'-indoline] derivatives?

A: Yes, recent research demonstrates the use of chiral organocatalysis to achieve this. A synergistic catalyst system comprising a cinchona-based chiral primary amine and a BINOL-phosphoric acid facilitates the enantioselective double Michael addition of isatylidene malononitriles with α,β-unsaturated ketones. [] This reaction produces chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones with impressive diastereo- and enantioselectivities (up to >99:1 dr and 99% ee). []

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